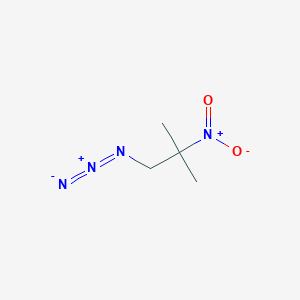

1-Azido-2-methyl-2-nitropropane

Vue d'ensemble

Description

1-Azido-2-methyl-2-nitropropane is an organic compound that belongs to the class of azido compounds These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-2-methyl-2-nitropropane can be synthesized through a multi-step process. One common method involves the nitration of 2-methylpropane to form 2-methyl-2-nitropropane, followed by the introduction of the azido group. The nitration step typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The azidation step can be achieved using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-2-methyl-2-nitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of 1-amino-2-methyl-2-nitropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

1-Azido-2-methyl-2-nitropropane is synthesized through several methods, often involving the nitration of azidomethyl compounds. The synthesis typically yields a compound with notable energetic properties, making it suitable for use in explosives. The characterization of this compound often employs techniques such as NMR spectroscopy and IR spectroscopy to confirm structure and purity .

Explosive Applications

Energetic Materials

The primary application of this compound lies in the field of energetic materials. It is utilized in the formulation of melt-cast explosives due to its favorable detonation properties. The compound exhibits a high detonation velocity and pressure, making it comparable to well-known explosives like PETN (Pentaerythritol tetranitrate) and RDX (Research Department Explosive) .

Detonation Parameters

| Property | Value |

|---|---|

| Detonation Velocity | 8.3 km/s |

| Detonation Pressure | 25 GPa |

| Heat of Explosion | 5800 J/g |

These properties indicate that this compound can serve as a potent component in explosive formulations, enhancing performance while potentially reducing sensitivity compared to traditional explosives.

Medicinal Chemistry

Therapeutic Potential

Emerging research suggests that this compound may have applications in medicinal chemistry, particularly as a scaffold for developing neuroprotective agents. Its derivatives are being explored for their potential to treat neurodegenerative disorders by acting as antioxidants and free radical scavengers .

Case Studies

Recent studies have investigated the effects of azido compounds on oxidative stress-related conditions. For instance:

- Study on Neuroprotection : A study demonstrated that azido derivatives could reduce oxidative damage in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

- Spin Trap Applications : As a spin trap, this compound has shown promise in biological studies aimed at mitigating oxidative stress, which is crucial in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-Azido-2-methyl-2-nitropropane involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

1-Azido-2-nitropropane: Lacks the methyl group, resulting in different reactivity and applications.

2-Azido-2-methylpropane: Lacks the nitro group, affecting its chemical behavior and uses.

1,3-Diazido-2-methyl-2-nitropropane: Contains an additional azido group, enhancing its energetic properties.

Uniqueness: 1-Azido-2-methyl-2-nitropropane is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility. This combination makes it valuable in various synthetic and industrial applications, particularly in the field of energetic materials.

Activité Biologique

1-Azido-2-methyl-2-nitropropane is a compound that has garnered attention in various fields of organic chemistry and biological research. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-2-nitropropane with sodium azide. This process is crucial as it yields the azido compound, which is essential for further biological activity studies. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its azide functional group, which can undergo various reactions such as nucleophilic substitution and cycloaddition. These reactions can lead to the formation of reactive intermediates that may interact with biomolecules, potentially affecting cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds with azide groups exhibit antimicrobial properties. For instance, research has shown that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines to assess its potential toxic effects.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that while the compound exhibits some level of cytotoxicity, it may still be viable for therapeutic applications if used in controlled doses.

Study on Antitumor Activity

A notable case study investigated the antitumor effects of this compound in animal models. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The proposed mechanism involved enhanced apoptosis in cancer cells, suggesting a synergistic effect.

Research on Reaction Mechanisms

Another study focused on the reaction mechanisms involving this compound and its derivatives. Researchers found that the compound could participate in click chemistry reactions, leading to the development of new drug candidates with improved biological activities.

Propriétés

IUPAC Name |

1-azido-2-methyl-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c1-4(2,8(9)10)3-6-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEVKDDEHLNHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729602 | |

| Record name | 1-Azido-2-methyl-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183577-96-0 | |

| Record name | 1-Azido-2-methyl-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.